2-Isobutyl-5-methoxypyridazin-3(2H)-one
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Overview
Description
2-Isobutyl-5-methoxypyridazin-3(2H)-one is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an isobutyl group at position 2, a methoxy group at position 5, and a ketone functional group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-5-methoxypyridazin-3(2H)-one typically involves the following steps:
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Formation of the Pyridazine Ring: : The initial step involves the cyclization of appropriate precursors to form the pyridazine ring. This can be achieved through the reaction of hydrazine derivatives with diketones or their equivalents under acidic or basic conditions.
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Introduction of the Isobutyl Group: : The isobutyl group can be introduced via alkylation reactions. This step often involves the use of isobutyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
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Methoxylation: : The methoxy group is typically introduced through methylation reactions. Common reagents for this step include methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes are often employed to enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-5-methoxypyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The methoxy and isobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridazines.
Scientific Research Applications
2-Isobutyl-5-methoxypyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Isobutyl-5-methoxypyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, thereby influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Isobutyl-5-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of a methoxy group.
2-Isobutyl-5-ethoxypyridazin-3(2H)-one: Similar structure but with an ethoxy group instead of a methoxy group.
2-Isobutyl-5-hydroxypyridazin-3(2H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-Isobutyl-5-methoxypyridazin-3(2H)-one is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s biological activity and making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-methoxy-2-(2-methylpropyl)pyridazin-3-one |
InChI |
InChI=1S/C9H14N2O2/c1-7(2)6-11-9(12)4-8(13-3)5-10-11/h4-5,7H,6H2,1-3H3 |
InChI Key |
IRGCGULVQGEFMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C=C(C=N1)OC |
Origin of Product |
United States |
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